1,4-Dioxan-2-ol

Übersicht

Beschreibung

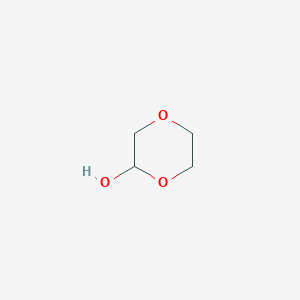

1,4-Dioxan-2-ol is a heterocyclic organic compound with the molecular formula C4H8O3. It is a six-membered ring containing two oxygen atoms at positions 1 and 4, and a hydroxyl group at position 2. This compound is known for its stability and versatility in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dioxan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with formaldehyde under acidic conditions, followed by cyclization to form the dioxane ring . Another method includes the oxidation of 1,4-dioxane using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 1,4-dioxane. This process involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,4-dioxane-2-one and other oxidation products.

Reduction: Reduction reactions can convert it back to 1,4-dioxane or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

Oxidation: 1,4-dioxane-2-one, hydroxyperoxyl radicals.

Reduction: 1,4-dioxane.

Substitution: Various substituted dioxane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

1,4-Dioxan-2-ol is a derivative of 1,4-dioxane, characterized by its hydroxyl group which enhances its reactivity and solubility in water. The compound is primarily utilized in industrial applications such as solvent production, and it acts as a stabilizer for chlorinated solvents. Its hydrophilic nature allows it to move rapidly through soil and potentially contaminate groundwater sources .

Bioremediation Techniques

Bioremediation has emerged as a promising method for treating 1,4-dioxane-contaminated water. Various microbial strains have been identified that can metabolize this compound effectively. For instance:

- Microbial Cultures : Specific cultures such as Azoarcus sp. DD4 have shown the ability to co-metabolically degrade 1,4-dioxane when provided with primary substrates like propane .

- Suspended Growth Bioreactors : These systems have achieved high removal efficiencies (up to 99%) under controlled conditions. For example, a lab-scale semi-continuous stirred tank reactor inoculated with Rhodanobacter AYS5 achieved complete removal of 1,4-dioxane within six days .

Advanced Oxidation Processes (AOPs)

AOPs are also being explored for the degradation of 1,4-dioxane. These processes utilize hydroxyl radicals generated through various means such as:

- UV/H2O2 Systems : A full-scale UV/H2O2 system reported a 99.95% removal efficiency while treating contaminated water at a rate of 5000 gallons per day .

- Electrochemical Oxidation : This method has demonstrated effectiveness in achieving over 99% removal rates for 1,4-dioxane through the generation of free radicals .

Solvent and Stabilizer

In industrial settings, this compound serves as a solvent that reduces irritation risks associated with harsh chemicals. It is commonly found in the formulation of:

- Coatings and Adhesives : Used in lacquers, varnishes, and plastics to enhance foaming capabilities and stability.

- Pharmaceuticals : Acts as an excipient in drug formulations .

Field Applications

Numerous field projects have implemented treatment technologies for 1,4-dioxane:

These case studies highlight the practical applications of this compound in environmental remediation and industrial processes.

Health Implications

Despite its utility, exposure to this compound has been linked to adverse health effects. Studies indicate that it can induce carcinogenic effects in laboratory animals when administered at high concentrations . Therefore, monitoring and regulating its presence in drinking water and industrial effluents is crucial.

Wirkmechanismus

The mechanism of action of 1,4-Dioxan-2-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms hydroxyperoxyl radicals, which can further react to produce other oxidation products . These radicals play a crucial role in breaking down pollutants and other organic compounds in environmental applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dioxane: A similar compound with a six-membered ring but without the hydroxyl group.

Diethylene glycol: Another related compound with two ethylene glycol units linked by an ether bond.

Tetrahydrofuran: A five-membered ring ether with similar solvent properties.

Uniqueness

1,4-Dioxan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and makes it a versatile intermediate in various chemical reactions .

Biologische Aktivität

1,4-Dioxan-2-ol, a cyclic ether with the molecular formula C₄H₈O₃, has garnered attention due to its various biological activities, particularly in environmental microbiology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its biodegradation capabilities, toxicity, and potential therapeutic applications.

1. Biodegradation of this compound

Microbial Degradation Pathways

This compound is primarily known for its role as an emerging contaminant in water sources. Microbial degradation is a key mechanism for its removal from contaminated environments. Various microbial strains have been identified that can metabolize this compound under aerobic and anaerobic conditions.

Aerobic Biodegradation

Aerobic biodegradation involves the use of oxygen by microorganisms to break down contaminants. Studies have shown that specific strains such as Azoarcus sp. and Pseudonocardia sp. can degrade this compound effectively when co-metabolized with primary substrates like propane or toluene.

Table 1: Biodegradation Rates of Different Microbial Strains

| Microbial Strain | Biodegradation Rate (mg h⁻¹ mg-protein⁻¹) | Primary Substrate Used |

|---|---|---|

| Pseudonocardia sp. ENV478 | 0.263 | Propane |

| Azoarcus sp. DD4 | 0.01 | Toluene |

| P. benzenivorans B5 | 0.263 | Ethane |

The presence of co-contaminants can inhibit the biodegradation process; for instance, chlorinated solvents like 1,1-DCE significantly reduce the efficiency of microbial degradation by up to 40% at low concentrations .

Anaerobic Biodegradation

Anaerobic conditions have also been explored for the biodegradation of this compound. Research indicates that certain iron-reducing microbial communities can degrade significant concentrations of this compound over extended periods. For example, one study reported a first-order kinetic coefficient for anaerobic degradation at approximately .

2. Toxicity and Health Effects

While this compound exhibits low acute toxicity, it poses significant health risks upon prolonged exposure. Short-term exposure to high levels can lead to severe damage to the liver and kidneys in both humans and animals . Chronic exposure has been associated with various lesions in critical organs such as:

- Kidney: Nephritis and degeneration.

- Liver: Hyperplasia and potential carcinogenesis.

Table 2: Health Effects Associated with this compound Exposure

| Exposure Duration | Health Effect |

|---|---|

| Short-term | Eye irritation, respiratory issues |

| Long-term | Liver necrosis, kidney failure |

Reports indicate fatalities due to occupational exposure primarily resulting from kidney failure .

3. Therapeutic Applications

In medicinal chemistry, derivatives of this compound have shown promising antiviral activity. For example, a synthesized derivative demonstrated effective inhibition of Sindbis virus replication with an EC50 value of , indicating potential as an antiviral agent .

Table 3: Antiviral Activity of Dioxane Derivatives

| Compound | EC50 (μM) | Cytotoxicity (mM) |

|---|---|---|

| (R)-2-hydroxymethyl-[1,4]dioxane | 3.4 | Non-cytotoxic at 1 mM |

| Bisdioxane derivative | 14 | Non-cytotoxic at 1 mM |

Eigenschaften

IUPAC Name |

1,4-dioxan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-3-6-1-2-7-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQWXOKSUCPOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337353 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22347-47-3 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.